

Technical Support Center: Optimizing (1R)-AZD-1480 Treatment Schedule In Vivo

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Compound of Interest		
Compound Name:	(1R)-AZD-1480	
Cat. No.:	B12373945	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo treatment schedule of (1R)-AZD-1480, a potent inhibitor of JAK1 and JAK2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD-1480?

A1: AZD-1480 is an ATP-competitive small molecule inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2] By inhibiting JAK1 and JAK2, AZD-1480 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][3] This disruption of the JAK/STAT signaling pathway leads to decreased expression of downstream target genes involved in cell proliferation, survival, and apoptosis, ultimately suppressing tumor growth.[2][4]

Q2: What are the key considerations for selecting a starting dose and schedule for in vivo studies?

A2: Selecting an appropriate starting dose and schedule for AZD-1480 in vivo studies requires balancing efficacy with potential toxicity. Preclinical studies have explored a range of doses, commonly from 30 mg/kg to 60 mg/kg, administered orally once or twice daily.[1][3][5][6] Due to its rapid absorption and elimination with a half-life of approximately 5 hours in clinical settings, twice-daily (BID) dosing may be necessary to maintain sustained inhibition of the target, which has been shown to correlate with optimal tumor growth inhibition.[3][7][8] It is crucial to







consider the tumor model and its sensitivity to JAK/STAT inhibition when determining the initial dose.

Q3: What are the reported dose-limiting toxicities (DLTs) associated with AZD-1480?

A3: In a phase I clinical trial in patients with solid tumors, the primary DLTs were pleiotropic neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes.[7][9] These neurologic toxicities were generally reversible upon dose reduction or cessation.[7][9] In a separate trial for myelofibrosis, dizziness and anemia were the most common treatment-related adverse events.[10][11] These findings led to the discontinuation of the clinical development of AZD-1480.[7][9] Researchers should be vigilant for any signs of neurotoxicity in animal models.

Q4: How can I monitor the pharmacodynamic effects of AZD-1480 in my in vivo model?

A4: The most direct pharmacodynamic marker for AZD-1480 activity is the inhibition of STAT3 phosphorylation (pSTAT3). This can be assessed in tumor tissue and peripheral blood mononuclear cells (PBMCs) or circulating granulocytes.[7][9] Western blotting and immunohistochemistry are common methods to measure pSTAT3 levels in tumor lysates and tissue sections, respectively.[12] Pharmacodynamic analysis has shown maximal pSTAT3 inhibition 1-2 hours after dosing, coinciding with the maximum plasma concentration (Cmax).[7]

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Issue	Potential Cause	Recommended Solution
Lack of significant anti-tumor efficacy.	Sub-optimal dosing schedule leading to incomplete target inhibition.	Consider increasing the dosing frequency from once daily (QD) to twice daily (BID) to ensure sustained pSTAT3 inhibition over a 24-hour period. A dose-response study may be necessary to identify the optimal dose for your specific tumor model.[3]
Tumor model is not dependent on the JAK/STAT signaling pathway.	Before initiating in vivo studies, confirm the constitutive activation of STAT3 in your tumor cell line or patient-derived xenograft (PDX) model through in vitro assays like Western blotting for pSTAT3.	
Signs of toxicity in animal models (e.g., weight loss, lethargy, neurological symptoms).	Dose of AZD-1480 is too high.	Reduce the dose of AZD-1480. If using a BID schedule, consider lowering each individual dose. In some preclinical studies, doses were attenuated to manage toxicity. [1]
Formulation or vehicle-related issues.	Ensure the vehicle (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80) is well-tolerated by the animals. Administer the vehicle alone to a control group to rule out any vehicle-specific toxicity.[6]	
High variability in tumor growth inhibition between animals.	Inconsistent drug administration or bioavailability.	Ensure accurate oral gavage technique to deliver the full intended dose. Prepare fresh drug formulations as specified

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in protocols, as the stability of the compound in the vehicle may vary.

Heterogeneity of the tumor model.

Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosing Schedules and Efficacy of AZD-1480 in Preclinical Models



Tumor Model	Dosing Schedule	Efficacy	Reference
Uterine Leiomyoma Xenograft	50 mg/kg, oral gavage, 5 days/week for 28 days	Significant reduction in xenograft volume and weight.	[5]
MDAH2774 Ovarian Cancer Xenograft	10 mg/kg BID	71% tumor growth inhibition.	[3]
MDAH2774 Ovarian Cancer Xenograft	30 mg/kg BID	Significant tumor growth inhibition.	[3]
Pediatric Solid Tumor Xenografts	60 mg/kg SID, 5 days/week for 3 weeks	Statistically significant differences in event-free survival distribution compared to control in 89% of solid tumor xenografts.	[6][13]
Wilms Tumor Xenografts	20 mg/kg BID (M-F) and 30 mg/kg SID (weekends)	Tumor regressions observed in 3 of 6 models.	[6]
JAK-mutated ALL Xenografts	30 mg/kg BID, Mon- Fri for two weeks (attenuated dose)	Modest single-agent in vivo efficacy.	[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) aged 4-6 weeks.
- Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) /

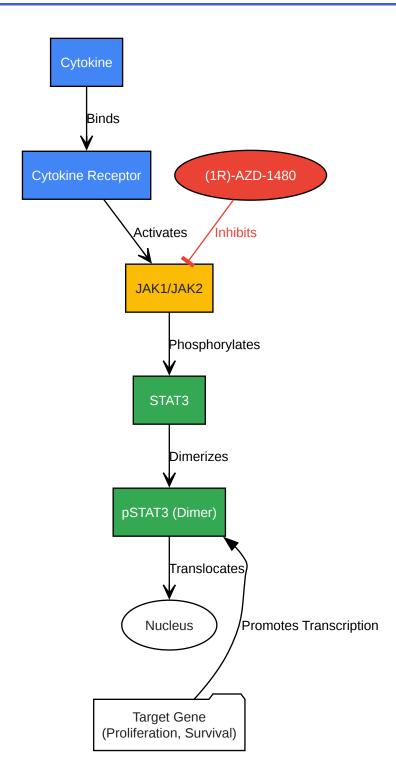


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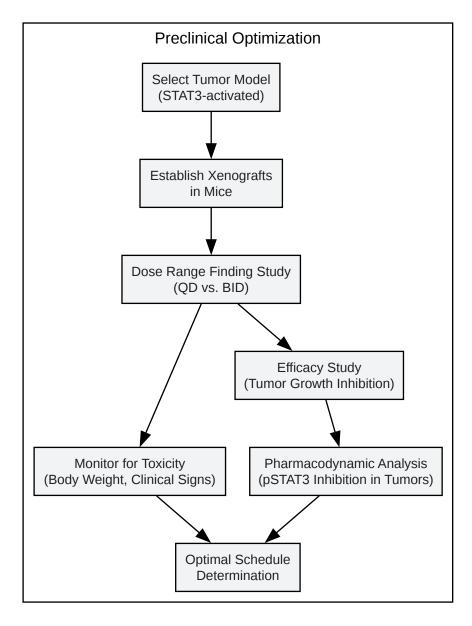
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare AZD-1480 in a vehicle such as 0.5% hydroxypropyl methylcellulose/0.1% Tween
 80, adjusted to pH 2.0 with 1N HCI.[6]
 - Administer AZD-1480 or vehicle control via oral gavage at the desired dose and schedule.
- Data Collection:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Monitor animals for any signs of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
- · Pharmacodynamic Analysis:
 - For pharmacodynamic studies, collect tumor tissue and/or blood samples at specified time points after the final dose (e.g., 2 hours post-dose for peak pSTAT3 inhibition).
 - Process tumor tissue for Western blot or immunohistochemical analysis of pSTAT3 levels.

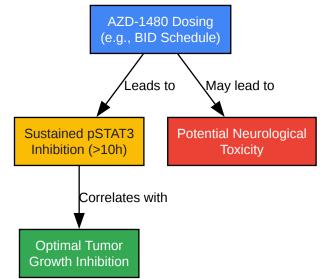
Visualizations













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